Dichloro(dichloropropoxy)cyclohexane

Description

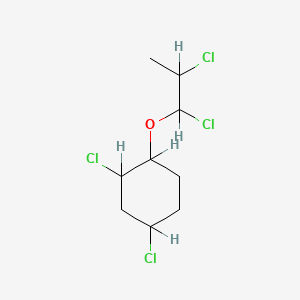

Structure

3D Structure

Properties

CAS No. |

99308-23-3 |

|---|---|

Molecular Formula |

C9H14Cl4O |

Molecular Weight |

280.0 g/mol |

IUPAC Name |

2,4-dichloro-1-(1,2-dichloropropoxy)cyclohexane |

InChI |

InChI=1S/C9H14Cl4O/c1-5(10)9(13)14-8-3-2-6(11)4-7(8)12/h5-9H,2-4H2,1H3 |

InChI Key |

MTINLHUIWXXTSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(OC1CCC(CC1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Classification Within Organochlorine Compound Chemistry

Dichloro(dichloropropoxy)cyclohexane is categorized as an organochlorine compound, a large class of organic compounds containing at least one covalently bonded chlorine atom. More specifically, it can be described as a halogenated ether of a chlorinated cycloalkane. This classification places it in a group of compounds known for a wide range of applications and research interests.

The structure of this compound contains two key components that define its chemical nature:

The Dichlorocyclohexane Ring: The cyclohexane (B81311) backbone is substituted with two chlorine atoms. The exact positions of these chlorine atoms (e.g., 1,2-, 1,3-, or 1,4-dichlorocyclohexane) would significantly influence the molecule's stereochemistry and reactivity.

The Dichloropropoxy Ether Group: An ether linkage connects the cyclohexane ring to a propyl group which is itself substituted with two chlorine atoms. The position of these chlorine atoms on the propyl chain would further define the molecule's properties.

The presence of multiple chlorine atoms makes it a polychlorinated compound. The combination of a chlorinated cycloalkane and a chlorinated ether moiety suggests a compound with potential for specialized applications where properties like stability, lipophilicity, and specific reactivity are desired.

Academic Significance and Research Trajectories in Organic Chemistry

While direct research on Dichloro(dichloropropoxy)cyclohexane is not prominent, the academic significance of similar halogenated ethers and chlorinated cyclohexanes is well-established. Research in this area generally follows several key trajectories:

Synthesis and Methodology: The synthesis of complex molecules like this compound would be a subject of academic interest. The creation of such a molecule would likely involve multi-step synthetic pathways, potentially exploring novel methods for stereoselective chlorination and etherification of the cyclohexane (B81311) ring. The challenges in controlling the regioselectivity and stereoselectivity of these reactions are of fundamental importance in organic synthesis.

Conformational Analysis: The cyclohexane ring is a classic subject for conformational analysis, primarily existing in chair and boat conformations. The presence of bulky and electronegative substituents like chlorine atoms and a dichloropropoxy group would significantly influence the conformational equilibrium of the ring. DFT (Density Functional Theory) studies on halogenated cyclohexanes have shown that the substitution of halogens induces significant changes in the geometrical parameters of the cyclohexane ring. researchgate.net Understanding these conformational preferences is crucial for predicting the molecule's reactivity and physical properties.

Materials Science: Halogenated ethers, in general, are investigated for their potential in materials science. wikipedia.org They can enhance the thermal stability and fire resistance of polymers. wikipedia.org The high chlorine content of this compound suggests it could be explored as a flame retardant or as a plasticizer.

Medicinal Chemistry: Halogenated organic compounds are integral to many pharmaceuticals. While there is no indication of this compound having medicinal applications, the study of halogenated ethers has been significant in the development of anesthetics. nih.govnih.gov Research into the structure-activity relationships of such compounds is an ongoing field.

Degradation Pathways and Environmental Transformation Processes of Dichloro Dichloropropoxy Cyclohexane

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the direct involvement of biological organisms. These processes are primarily driven by physical and chemical factors in the environment, such as sunlight, water, and reactive oxygen species.

Photolytic Degradation Pathways and Quantum Yields

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For organochlorine compounds like Dichloro(dichloropropoxy)cyclohexane, photolysis can be a significant degradation pathway in atmospheric and aquatic environments. The process typically involves the absorption of photons, leading to the excitation of electrons and subsequent cleavage of chemical bonds.

The primary photolytic pathway for chlorinated alkanes and ethers often involves the homolytic cleavage of carbon-chlorine (C-Cl) bonds, which are generally the weakest bonds in the molecule. This process generates highly reactive radical intermediates. In the case of this compound, this would result in the formation of a cyclohexyl radical and a chlorine radical. These radicals can then participate in a series of secondary reactions, such as hydrogen abstraction from other molecules or reaction with molecular oxygen, leading to a cascade of transformation products.

Table 1: Illustrative Quantum Yields for Photolysis of Selected Chlorinated Compounds

| Compound | Wavelength (nm) | Medium | Quantum Yield (Φ) |

| Chloromethane | 184.9 | Gas Phase | 1.0 |

| Dichloromethane | 253.7 | Gas Phase | 0.8 |

| 1,1,1-Trichloroethane | 253.7 | Gas Phase | 0.4 |

| Carbon tetrachloride | 253.7 | Gas Phase | 0.01 |

This table presents data for analogous compounds to illustrate the concept of quantum yield, as specific data for this compound is not available.

Hydrolytic Cleavage Mechanisms under Various Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, two primary sites are susceptible to hydrolysis: the carbon-chlorine bonds and the ether linkage. The rate and mechanism of hydrolysis are highly dependent on pH, temperature, and the presence of catalysts. nih.gov

Under neutral or acidic conditions, the hydrolysis of the ether linkage is generally slow. However, under alkaline conditions, the reaction can be significantly accelerated. The mechanism likely involves a nucleophilic attack by a hydroxide (B78521) ion (OH-) on one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of the C-O bond.

The carbon-chlorine bonds can also undergo hydrolysis, typically through a nucleophilic substitution reaction where a hydroxide ion replaces a chlorine atom. This process results in the formation of an alcohol and a chloride ion. The rate of hydrolysis of C-Cl bonds is influenced by the structure of the molecule; for instance, steric hindrance around the chlorine atom can decrease the reaction rate. For organochlorine pesticides, hydrolysis is a recognized degradation pathway. nih.gov

Table 2: General Hydrolysis Half-lives of Related Organochlorine Compounds

| Compound Class | pH | Temperature (°C) | Half-life |

| Chlorinated Alkanes | 7 | 25 | Years to decades |

| Chlorinated Ethers | 7 | 25 | Days to years |

| Organochlorine Pesticides | 5-9 | 25 | Weeks to years |

This table provides generalized data for classes of related compounds to indicate the potential for hydrolytic cleavage, as specific data for this compound is not available.

Oxidative Transformation in Environmental Matrices and Chemical Reaction Kinetics

Oxidative transformation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), ozone (O3), and other reactive oxygen species. These reactions are particularly important in the atmosphere and in sunlit surface waters.

The hydroxyl radical is a highly reactive and non-selective oxidant that can initiate the degradation of many organic compounds. scispace.com The reaction of •OH with this compound is expected to proceed via hydrogen abstraction from the C-H bonds on the cyclohexane (B81311) ring or the propoxy group. This initial step generates a carbon-centered radical, which then reacts rapidly with molecular oxygen to form a peroxyl radical. Subsequent reactions of the peroxyl radical can lead to the formation of a variety of oxygenated products, including alcohols, ketones, and aldehydes, and can ultimately result in the cleavage of the cyclohexane ring.

Table 3: Representative Rate Constants for the Reaction of Hydroxyl Radicals with Analogous Compounds

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Cyclohexane | 7.5 x 10⁻¹² |

| Chloroethane | 2.9 x 10⁻¹³ |

| Diethyl ether | 1.3 x 10⁻¹¹ |

This table presents data for analogous compounds to illustrate the range of reaction rates with hydroxyl radicals, as specific data for this compound is not available.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental pollutants.

Aerobic Biodegradation Mechanisms

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize organic compounds as a source of carbon and energy. The biodegradation of chlorinated compounds often proceeds through enzymatic pathways that can lead to their complete mineralization to carbon dioxide, water, and inorganic chloride.

Enzymatic Systems and Metabolic Intermediates

The initial step in the aerobic biodegradation of this compound is likely an oxidative attack catalyzed by monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the cyclohexane ring or the propoxy group, making the molecule more water-soluble and susceptible to further enzymatic action.

Following initial hydroxylation, the metabolic pathway could involve the cleavage of the ether bond, potentially by an etherase enzyme. The resulting chlorinated cyclohexane and dichloropropanol (B8674427) would then be further degraded through separate pathways. The degradation of chlorinated alkanes and cycloalkanes often involves dehalogenase enzymes that catalyze the removal of chlorine atoms.

The metabolic intermediates in the biodegradation of this compound would depend on the specific enzymatic pathways involved. Potential intermediates could include chlorinated cyclohexanols, chlorinated cyclohexanones, dichloropropanol, and various chlorinated carboxylic acids resulting from ring cleavage. The complete mineralization of these intermediates would ultimately lead to the formation of CO2, H2O, and Cl-. The biodegradation of organochlorine pesticides can produce a variety of metabolic intermediates. nih.gov

Table 4: Key Enzyme Classes Involved in the Aerobic Biodegradation of Related Chlorinated Compounds

| Enzyme Class | Function | Substrate Examples |

| Monooxygenases | Incorporation of one oxygen atom | Alkanes, Aromatic compounds |

| Dioxygenases | Incorporation of two oxygen atoms | Aromatic compounds, Chlorinated benzenes |

| Dehalogenases | Removal of halogen atoms | Chlorinated alkanes, Chlorinated acids |

| Etherases | Cleavage of ether bonds | Phenyl ethers |

This table lists enzyme classes known to be involved in the degradation of compounds with similar functional groups, as specific enzymatic data for this compound is not available.

Microbial Consortia Dynamics in Degradation

The biodegradation of complex chlorinated compounds like this compound is often inefficient for a single microbial species. Instead, microbial consortia, or communities of different microorganisms, typically exhibit enhanced degradation capabilities through synergistic interactions. mdpi.com In these consortia, the metabolic pathways of different species work in concert to achieve a more complete breakdown of the pollutant. nih.gov

The dynamics within these consortia can involve one species partially degrading the parent compound into intermediate metabolites, which are then utilized by other species as a carbon and energy source. mdpi.com This division of labor prevents the accumulation of potentially toxic intermediates and drives the degradation process forward. For instance, in the degradation of other complex pollutants, some consortia have shown a high ability to degrade pollutants due to these synergistic interactions. mdpi.com

A microbial consortium capable of utilizing alpha-hexachlorocyclohexane (a related chlorinated cyclohexane) as a sole carbon and energy source was isolated from soil and sewage. This consortium, containing eight bacterial strains and one fungus, demonstrated complete mineralization of the compound. nih.gov The individual strains, however, were only able to utilize a much lower concentration of the substrate, highlighting the importance of the consortial dynamics. nih.gov

Table 1: Example of a Microbial Consortium for α-HCH Degradation

| Microorganism Type | Number of Strains | Role in Consortium |

|---|---|---|

| Bacteria | 8 | Primary and intermediate degradation of α-HCH |

| Fungus | 1 | Potential for degradation of complex intermediates |

Isolation and Characterization of Degrading Microorganisms

The identification of specific microorganisms capable of degrading chlorinated hydrocarbons is crucial for developing bioremediation strategies. The primary method for isolating such organisms is the enrichment culture technique. This involves collecting samples from contaminated environments (e.g., soil or water) and culturing them in a medium where the target pollutant is the sole source of carbon and energy. academicjournals.orgnih.gov This process selects for and promotes the growth of microorganisms that can metabolize the compound.

Through such techniques, several bacterial strains have been isolated and characterized for their ability to degrade related chlorinated compounds. For example, Pseudomonas sp. strain 273 has been identified for its capacity to degrade chlorinated alkanes. nih.gov This strain possesses an oxygenolytic dehalogenase, an enzyme that can break the carbon-chlorine bond. nih.gov Similarly, Enterobacter cloacae has been isolated and shown to degrade DDT, another persistent organochlorine pesticide. nih.gov

The characterization of these isolates typically involves studying their growth kinetics in the presence of the pollutant, identifying the metabolic pathways, and determining the optimal conditions for degradation, such as pH, temperature, and the presence of co-substrates. academicjournals.orgresearchgate.net

Table 2: Isolated Microorganisms Capable of Degrading Chlorinated Hydrocarbons

| Microorganism | Source of Isolation | Chlorinated Compound Degraded |

|---|---|---|

| Pseudomonas sp. strain 273 | Not specified | Chlorinated alkanes nih.gov |

| Enterobacter cloacae | Waste samples | DDT nih.gov |

| Sphingomonas paucimobilis UT26 | Upland field soil | γ-Hexachlorocyclohexane (Lindane) researchgate.net |

| Bacterial Isolates RP-1, RP-3, RP-9 | Agricultural soil | γ-Hexachlorocyclohexane (Lindane) academicjournals.orgresearchgate.net |

Anaerobic Biodegradation Mechanisms

In anaerobic environments, where oxygen is absent, the biodegradation of chlorinated compounds like this compound proceeds through different mechanisms, primarily reductive dechlorination. eurochlor.org In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. eurochlor.org This process is a form of anaerobic respiration known as halorespiration. eurochlor.org

Reductive dechlorination is particularly important for highly chlorinated compounds, which are often resistant to aerobic degradation. nih.gov The process can occur sequentially, with chlorine atoms being removed one by one, leading to less chlorinated and often less toxic intermediates. eurochlor.org For some chlorinated alkanes, another common anaerobic mechanism is dichloroelimination, where two adjacent chlorine atoms are removed, forming a double bond. eurochlor.org

Sulfate-Reducing Bacterial Pathways

Sulfate-reducing bacteria (SRB) are a group of anaerobic microorganisms that can play a significant role in the degradation of organic compounds in environments where sulfate (B86663) is present. wikipedia.orgyoutube.com They utilize sulfate as the terminal electron acceptor for their respiration, reducing it to hydrogen sulfide. wikipedia.orgyoutube.com

SRB are known to degrade a wide range of organic substrates, including components of crude oil such as benzene (B151609), toluene, ethylbenzene, and xylene. youtube.com While direct evidence for the degradation of this compound by SRB is lacking, their ability to metabolize other hydrocarbons suggests they could be involved in the breakdown of the cyclohexane or propoxy portions of the molecule once dechlorination has occurred. The process of sulfate reduction can indirectly contribute to the degradation of chlorinated compounds by creating highly reducing conditions that favor reductive dechlorination by other microorganisms.

Table 3: Common Genera of Sulfate-Reducing Bacteria and Their Substrates

| Genus | Typical Substrates |

|---|---|

| Desulfovibrio | Lactate, pyruvate, ethanol (B145695), H₂ nih.gov |

| Desulfobacter | Acetate, ethanol nih.gov |

| Desulfococcus | Fatty acids, benzoate (B1203000) nih.gov |

Denitrifying Bacterial Pathways

Denitrifying bacteria are facultative anaerobes that can use nitrate (B79036) (NO₃⁻) as a terminal electron acceptor in the absence of oxygen, reducing it to nitrogen gas (N₂). wikipedia.orgwikipedia.org This process, known as denitrification, is a key part of the global nitrogen cycle. wikipedia.org

Many denitrifying bacteria are heterotrophs, meaning they utilize organic compounds for carbon and energy. wikipedia.org Genera such as Pseudomonas and Paracoccus are known denitrifiers. wikipedia.org Similar to SRB, while direct degradation of this compound by denitrifying bacteria has not been documented, their metabolic versatility suggests they could degrade the non-chlorinated portions of the molecule or its breakdown products. The presence of nitrate in an anaerobic environment could thus support the activity of a microbial community capable of degrading this compound.

Table 4: Common Genera of Denitrifying Bacteria

| Genus |

|---|

| Pseudomonas britannica.com |

| Paracoccus wikipedia.org |

| Thiobacillus wikipedia.org |

| Alcaligenes wikipedia.org |

| Bacillus wikipedia.org |

Genetic and Molecular Basis of Microbial Degradation

Understanding the genetic basis of the degradation of chlorinated compounds is essential for optimizing bioremediation processes. nih.gov The enzymatic breakdown of these compounds is initiated by enzymes that can cleave the carbon-halogen bond.

A well-studied example is the degradation of γ-hexachlorocyclohexane (lindane) by Sphingomonas paucimobilis. The genes responsible for this degradation pathway, termed lin genes, have been identified and characterized. nih.gov These genes code for enzymes such as dehydrochlorinases, dehalogenases, and dehydrogenases that sequentially break down the lindane molecule. nih.govnih.gov For instance, the linA gene codes for γ-HCH dehydrochlorinase, which initiates the degradation process, while the linB gene codes for a dehalogenase that further metabolizes the intermediates. nih.gov The linD gene encodes a glutathione-dependent reductive dehalogenase that converts 2,5-dichlorohydroquinone (B146588) to chlorohydroquinone (B41787). nih.gov The expression of some of these genes has been shown to be induced by the presence of degradation intermediates. nih.gov

Table 5: lin Genes and Their Functions in γ-HCH Degradation by Sphingomonas paucimobilis

| Gene | Enzyme Encoded | Function in Degradation Pathway |

|---|---|---|

| linA | γ-HCH dehydrochlorinase | Converts γ-HCH to 1,2,4-trichlorobenzene (B33124) via γ-pentachlorocyclohexene nih.gov |

| linB | 1,4-TCDN chlorohydrolase | Converts 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) nih.gov |

| linC | 2,5-DDOL dehydrogenase | Converts 2,5-dichloro-2,5-cyclohexadiene-1,4-diol to 2,5-dichlorohydroquinone nih.gov |

| linD | 2,5-DCHQ reductive dehalogenase | Converts 2,5-dichlorohydroquinone to chlorohydroquinone nih.gov |

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution, persistence, and transformation of chemicals in the environment. rsc.org These models integrate information on a chemical's physical and chemical properties, its degradation rates, and the characteristics of the environment to simulate its behavior over time. rsc.org

Multimedia fugacity models are a common type of environmental fate model. rsc.org They divide the environment into different compartments (e.g., air, water, soil, sediment) and calculate the chemical's concentration in each compartment based on its fugacity (a measure of its escaping tendency). rsc.org Key inputs for these models include the chemical's partition coefficients (e.g., octanol-water partition coefficient, organic carbon-water (B12546825) partition coefficient), degradation half-lives in different media, and emission rates. rsc.orgnih.gov

Table 6: Key Inputs and Outputs of a Multimedia Fugacity Model

| Model Inputs | Model Outputs |

|---|---|

| Chemical properties (e.g., molecular weight, vapor pressure, water solubility) | Predicted Environmental Concentrations (PECs) in different compartments |

| Partition coefficients (Kow, Koc) | Overall persistence and residence time |

| Degradation half-lives (in air, water, soil) | Inter-compartmental transfer fluxes |

| Emission rates and locations | Bioaccumulation potential |

Advanced Characterization and Spectroscopic Analysis of Dichloro Dichloropropoxy Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including the stereochemistry and conformational preferences of cyclic systems like the cyclohexane (B81311) ring in dichloro(dichloropropoxy)cyclohexane. Both ¹H and ¹³C NMR would provide crucial information.

In ¹H NMR, the chemical shifts of the protons on the cyclohexane ring would be influenced by the electronegativity of the chlorine and oxygen substituents. Protons attached to carbons bearing these substituents (CHCl and CHO) would be expected to resonate at a lower field (higher ppm values) compared to the other CH₂ groups on the ring. The coupling constants (J-values) between adjacent protons are particularly informative for conformational analysis. For a cyclohexane ring in a chair conformation, the coupling between two axial protons (³J_aa) is typically large (around 10-13 Hz), while axial-equatorial (³J_ae) and equatorial-equatorial (³J_ee) couplings are smaller (around 2-5 Hz). By analyzing these coupling patterns, the preferred conformation (chair, boat, or twist-boat) and the axial or equatorial orientation of the dichloropropoxy group and the second chlorine atom can be determined. researchgate.netnih.gov

¹³C NMR spectroscopy provides information on the number of unique carbon environments in the molecule. libretexts.org The carbons directly attached to the electronegative chlorine and oxygen atoms would exhibit downfield chemical shifts. The specific chemical shifts would help to confirm the connectivity of the dichloropropoxy group to the cyclohexane ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts and Coupling Constants for a Postulated Isomer of this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| CHCl (ring) | 3.8 - 4.2 | ddd | ³J_aa ≈ 11, ³J_ae ≈ 4 |

| CHO (ring) | 3.5 - 3.9 | m | |

| CH₂ (ring) | 1.2 - 2.2 | m | |

| OCH₂ (propoxy) | 3.6 - 4.0 | t | ³J ≈ 6.5 |

| CHCl (propoxy) | 5.8 - 6.2 | m | |

| CH₂Cl (propoxy) | 3.7 - 4.1 | d |

Note: This data is illustrative and would vary depending on the specific isomer and its conformational equilibrium.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com For this compound, these techniques would confirm the presence of C-H, C-C, C-O, and C-Cl bonds.

Infrared spectroscopy would show characteristic absorption bands. The C-H stretching vibrations of the cyclohexane and propoxy groups would appear in the region of 2850-3000 cm⁻¹. The C-O-C ether linkage would exhibit a strong, characteristic stretching vibration in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence and specific frequencies of these C-Cl bands could provide information about the stereochemistry of the chlorine substituents (axial vs. equatorial). ias.ac.inresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Medium (Raman) |

| C-O-C stretch (ether) | 1050 - 1150 | 1050 - 1150 | Strong (IR), Weak (Raman) |

| C-Cl stretch | 600 - 800 | 600 - 800 | Strong (IR), Strong (Raman) |

| CH₂ bend | 1440 - 1480 | 1440 - 1480 | Medium |

Note: The exact frequencies can be influenced by the molecular conformation and the position of the substituents.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would likely be employed.

The mass spectrum would show a molecular ion peak ([M]⁺), which would confirm the molecular weight of the compound. Due to the presence of chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks would appear as clusters of peaks. The isotopic pattern of these clusters would be characteristic of the number of chlorine atoms in the ion.

The fragmentation of the molecular ion would provide valuable structural information. docbrown.info Common fragmentation pathways for this molecule could include:

Loss of a chlorine atom (-Cl).

Cleavage of the C-O bond, leading to the loss of the dichloropropoxy radical or a dichloropropoxy cation.

Fragmentation of the cyclohexane ring, often initiated by the loss of a small neutral molecule like ethene. pressbooks.pub

Cleavage within the dichloropropoxy side chain, such as the loss of a chloromethyl radical (-CH₂Cl). nih.gov

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together. cas.cnnist.gov

Interactive Data Table: Plausible Mass Spectrometry Fragments for an Isomer of this compound

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| [M]⁺ | [C₉H₁₄Cl₄O]⁺ | - |

| [M-35]⁺ | [C₉H₁₄Cl₃O]⁺ | Cl |

| [M-125]⁺ | [C₆H₁₀Cl]⁺ | C₃H₄Cl₂O |

| 125 | [C₃H₄Cl₂O]⁺ | C₆H₁₀Cl₂ |

| 81 | [C₆H₉]⁺ | C₃H₅Cl₄O |

Note: The relative abundances of these fragments would depend on the specific isomer and the ionization conditions.

Chromatographic Methods (GC, HPLC) for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable for the analysis of this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. kelid1.irhoneywell.com A sample of this compound would be vaporized and passed through a column. Different isomers of the compound would likely have slightly different boiling points and interactions with the stationary phase of the column, leading to their separation. nist.govnist.gov The retention time (the time it takes for a compound to pass through the column) is a characteristic property that can be used for identification. By integrating the area under each peak in the chromatogram, the relative amounts of different isomers and any impurities can be quantified. GC can also be used to monitor the progress of a reaction by analyzing samples taken at different time points.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for less volatile or thermally sensitive compounds. sielc.com Different HPLC methods, such as normal-phase or reversed-phase, could be employed to separate isomers of this compound based on their polarity. rsc.orgnsf.gov For instance, diastereomers could be separated using a chiral stationary phase. HPLC is also highly effective for purity assessment and reaction monitoring.

Interactive Data Table: Representative Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Expected Observation |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Separation of volatile isomers and impurities based on boiling point and polarity. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | UV or Refractive Index (RI) | Separation of isomers and non-volatile impurities based on polarity. |

Note: The optimal conditions would need to be determined experimentally.

Theoretical and Computational Chemistry Approaches for Dichloro Dichloropropoxy Cyclohexane Research

Quantum Mechanical Studies of Molecular Structure, Electronic Properties, and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the fundamental characteristics of Dichloro(dichloropropoxy)cyclohexane. These studies would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. From this optimized structure, a wealth of information about the compound's electronic properties can be derived.

Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These values are crucial for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions. A smaller HOMO-LUMO gap, for instance, would suggest higher reactivity. Furthermore, the molecular electrostatic potential surface could be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

While no specific data exists for this compound, a hypothetical data table for such a study is presented below to illustrate the potential output.

Table 1: Hypothetical Quantum Mechanical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | e.g., -1500 Hartrees | Thermodynamic stability |

| HOMO Energy | e.g., -6.5 eV | Electron-donating ability |

| LUMO Energy | e.g., -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | e.g., 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | e.g., 2.1 Debye | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations of Compound Interactions and Conformations

Molecular dynamics (MD) simulations could provide invaluable insights into the dynamic behavior of this compound and its interactions with other molecules. By simulating the movement of atoms over time, researchers can explore the conformational landscape of the molecule, identifying the various shapes it can adopt and the energy barriers between these conformations.

MD simulations would be particularly useful for understanding how this compound behaves in different environments, such as in aqueous solutions or in the presence of biological macromolecules. These simulations can reveal information about solvation, including the arrangement of solvent molecules around the compound and the associated free energy of solvation. Such information is critical for predicting the compound's solubility and its potential to interact with biological targets.

Predictive Modeling of Environmental Transport and Bioavailability (excluding bioaccumulation)

Computational models are essential tools for predicting the environmental fate and transport of chemical compounds. For this compound, these models would use its physicochemical properties, some of which can be estimated using quantum mechanical methods, to forecast its distribution in various environmental compartments like air, water, and soil.

Models such as fugacity-based models could be employed to predict how the compound partitions between these compartments. Key parameters in these models include vapor pressure, water solubility, and partition coefficients like the octanol-water partition coefficient (Kow). While specific models have not been applied to this compound, the general approach would involve inputting its estimated properties to simulate its environmental behavior. This would help in assessing its potential for long-range transport and its bioavailability to organisms in different ecosystems, without considering its accumulation in tissues.

Reaction Pathway Analysis and Mechanistic Predictions through Computational Methods

Computational chemistry offers powerful methods for exploring the potential chemical reactions of a compound and elucidating the detailed mechanisms of these reactions. For this compound, this could involve studying its degradation pathways in the environment or its metabolism in biological systems.

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathways from reactants to products. This involves locating transition state structures, which are the high-energy points along the reaction coordinate, and calculating the activation energies. A lower activation energy implies a faster reaction rate. These studies could predict the primary degradation products of this compound and provide a detailed, atomistic understanding of the bond-breaking and bond-forming processes involved.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Industrial and Synthetic Applications of Dichloro Dichloropropoxy Cyclohexane and Its Structural Motifs

Role as a Chemical Intermediate in Advanced Organic Synthesis

The inherent reactivity of the carbon-chlorine bonds, coupled with the stable cyclohexane (B81311) scaffold, makes compounds like Dichloro(dichloropropoxy)cyclohexane valuable intermediates in the synthesis of more complex molecules. The strategic placement of chlorine atoms allows for a variety of subsequent chemical transformations.

Precursor in Pharmaceutical Synthesis and Derivatization

The cyclohexane ring is a common structural element in many pharmaceutical compounds. ontosight.ai Halogenated derivatives serve as key building blocks for introducing specific functionalities or for constructing the carbon skeleton of therapeutic agents. For instance, cyclohexane derivatives are utilized in the synthesis of 1,2,4-triazine (B1199460) derivatives, which have shown potential as anti-proliferative agents and tyrosine kinase inhibitors. nih.gov The chlorine atoms on a molecule like this compound can be displaced by nucleophiles, enabling the attachment of various pharmacologically active groups. This derivatization is crucial for modifying a drug's efficacy, bioavailability, and metabolic profile.

Intermediates for Agrochemical Development and Modifiers

Similar to their role in pharmaceuticals, chlorinated cyclohexane structures are pivotal in the agrochemical industry. Organochlorine compounds have historically been used in the synthesis of pesticides and insecticides, as they can interfere with the nervous systems of insects. ontosight.ai The dichloropropoxy group, in particular, shares structural similarities with compounds like dichloropropane, which has been used in soil fumigants and as an insecticide component. pcc.eu These intermediates can be modified to create new active ingredients with improved target specificity and reduced environmental persistence.

Contributions to Polymer and Material Science Precursors

The cyclohexane moiety is a fundamental component in the production of important polymers like nylon. worldofmolecules.com Cyclohexane is oxidized to produce cyclohexanol (B46403) and cyclohexanone (B45756), which are then used to create adipic acid and caprolactam, the monomers for nylon 6 and nylon 6,6. taylorandfrancis.com Chlorinated derivatives of cyclohexane can be used to introduce specific properties, such as flame retardancy or altered solubility, into polymer chains. ontosight.ai They can act as precursors for monomers or as additives in polymer formulations. The reactivity of the chlorine atoms allows for grafting onto polymer backbones or for cross-linking reactions, thereby modifying the material's physical and chemical properties.

Catalytic Processes Utilizing Cyclohexane Derivatives in Industrial Production

Cyclohexane and its derivatives are central to many industrial catalytic processes. The catalytic hydrogenation of benzene (B151609) is a major industrial route to produce cyclohexane. worldofmolecules.comjove.com This process often requires high temperatures and pressures, utilizing catalysts such as nickel or palladium. jove.com

Furthermore, substituted cyclohexanes are reactive under various conditions, which is significant in organic chemistry. worldofmolecules.com For example, catalytic hydrogenation of nitrocyclohexane (B1678964) can yield a range of valuable chemicals, including cyclohexanone oxime, cyclohexanol, and cyclohexylamine, which are all used in large-scale industrial processes. rsc.org The specific arrangement of functional groups on the cyclohexane ring is critical in reactions, particularly those involving nucleophiles. worldofmolecules.com Advanced catalytic systems, such as those using rhodium nanoparticles, have been developed for the hydrogenation and hydrodeoxygenation of various substrates to produce high-value cyclohexane derivatives. researchgate.net

Solvent Properties in Specialized Chemical Processes and Formulations

Cyclohexane is widely used as a nonpolar solvent in the chemical industry for fats, oils, resins, and synthetic rubbers. taylorandfrancis.comrelicchemicals.in Its derivatives, including chlorinated versions, also find use as solvents in specific applications. The lipophilic nature conferred by the cyclohexane ring and the chlorine atoms makes this compound and similar compounds effective in dissolving non-polar substances. ontosight.ai

This property is valuable in formulations for paints, varnishes, and adhesives, where they help to dissolve resins and other components. relicchemicals.in In the aerospace industry, for example, 1,4-Dichlorocyclohexane has been used as a solvent in the synthesis of polysulfide sealants for fuel tanks. chemicalbook.com The volatility of these compounds is another important characteristic for their use as solvents.

Below is a table summarizing the solvent applications of cyclohexane and its derivatives:

| Compound/Derivative | Industrial Application | Function |

| Cyclohexane | General Solvent | Dissolves oils, fats, waxes, resins. taylorandfrancis.comrelicchemicals.in |

| Cyclohexane | Nylon Production | Reactant for adipic acid and caprolactam. hydrite.com |

| 1,4-Dichlorocyclohexane | Aerospace Sealants | Solvent in synthesis. chemicalbook.com |

| Cyclohexane Derivatives | Paints and Coatings | Solvent and diluent for lacquers, varnishes. relicchemicals.in |

| Cyclohexane Derivatives | Adhesives | Dissolves and disperses adhesive components. relicchemicals.in |

Novel Synthetic Strategies for this compound and Analogues

The synthesis of dichlorinated cyclohexane compounds can be achieved through various methods. A common approach involves the reaction of an epoxide with a chlorinating agent. For instance, cis-1,2-Dichlorocyclohexane can be prepared from 1,2-epoxycyclohexane by reacting it with dichlorotriphenylphosphorane, which is generated in situ from triphenylphosphine (B44618) and chlorine. orgsyn.org This method is noted for its stereospecificity.

Other synthetic routes for cyclohexane derivatives with multiple substitutions involve addition reactions to cyclohexadiene precursors. researchgate.net The development of new catalytic methods, such as dual gold catalysis, has enabled the synthesis of highly functionalized bicyclohexanes with high regioselectivity and stereoselectivity. acs.org These advanced synthetic strategies are crucial for creating complex molecules with precisely controlled stereochemistry, which is often a requirement in pharmaceutical and agrochemical applications.

The table below outlines some synthetic precursors for dichlorocyclohexane compounds:

| Precursor | Reagent(s) | Product |

| 1,2-Epoxycyclohexane | Triphenylphosphine, Chlorine | cis-1,2-Dichlorocyclohexane orgsyn.org |

| 1,4-Cyclohexadiene | 2,4-Dinitrobenzenesulfenyl chloride | Substituted Dichlorocyclohexane derivatives researchgate.net |

| Benzene | Hydrogen (with catalyst) | Cyclohexane worldofmolecules.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.